6,8-Dihydroxy-5,7-dimethoxycoumarin

Description

Structure

3D Structure

Properties

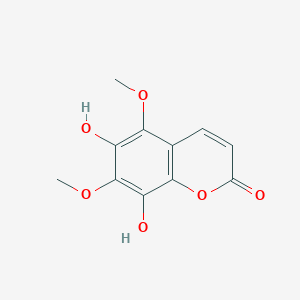

IUPAC Name |

6,8-dihydroxy-5,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c1-15-9-5-3-4-6(12)17-10(5)8(14)11(16-2)7(9)13/h3-4,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXSKWGVOIJTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C2=C1C=CC(=O)O2)O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168230 |

Source

|

| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167105-92-2 |

Source

|

| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dihydroxy-5,7-dimethoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,8-Dihydroxy-5,7-dimethoxycoumarin chemical structure and properties

Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin chemical structure and properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Pharmacognosists

Structural Architecture, Isolation Methodologies, and Pharmacological Applications

Executive Summary

6,8-Dihydroxy-5,7-dimethoxycoumarin (C11H10O6) is a highly oxygenated coumarin derivative primarily isolated from the roots of Pelargonium sidoides (Geraniaceae). Distinct from common coumarins like scopoletin or umbelliferone, this molecule features a fully substituted benzenoid ring (positions 5, 6, 7, and 8), rendering it chemically unique in terms of steric environment and electronic distribution. It is a key marker compound in the standardization of P. sidoides extracts (EPs 7630), widely utilized in the treatment of acute bronchitis and respiratory tract infections. This guide details its chemical architecture, validated isolation protocols, and structure-activity relationships (SAR).

Chemical Identity & Architecture

Nomenclature and Classification

-

IUPAC Name: 6,8-dihydroxy-5,7-dimethoxychromen-2-one[1]

-

CAS Registry Number: 167105-92-2[1]

-

Chemical Family: Benzo-α-pyrone (Coumarin); Tetra-oxygenated derivative.

Structural Analysis

The molecule is characterized by the complete substitution of the benzene ring protons. Unlike simple coumarins where positions 5, 6, or 8 often retain hydrogen atoms, this derivative possesses oxygenated functional groups at all four available aromatic positions.

Key Structural Features:

-

Lactone Ring (Pyrone): Retains the characteristic

-unsaturated lactone. Protons at C-3 and C-4 are the only non-exchangeable aromatic/alkenic protons in the molecule. -

Alternating Oxygenation: The 5,7-dimethoxy and 6,8-dihydroxy pattern creates a specific hydrogen-bond donor/acceptor network, influencing its solubility and binding affinity to microbial targets.

Physicochemical Properties

| Property | Value / Description |

| Molecular Formula | C₁₁H₁₀O₆ |

| Molecular Weight | 238.19 g/mol |

| Appearance | Yellowish crystalline solid |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Poorly soluble in cold water |

| UV Maxima | ~345 nm (characteristic of highly oxygenated coumarins) |

| pKa (Predicted) | ~7.5 (due to phenolic -OH at C6/C8) |

Spectroscopic Signature (NMR Prediction)

Due to the fully substituted benzene ring, the ¹H-NMR spectrum is exceptionally clean, serving as a rapid identification tool.

- 7.90 - 8.00 ppm (1H, d, J = 9.5 Hz): H-4 proton (deshielded by carbonyl anisotropy).

- 6.10 - 6.30 ppm (1H, d, J = 9.5 Hz): H-3 proton.

- 3.80 - 4.10 ppm (6H, s): Two methoxy groups (–OCH₃) at C-5 and C-7.

-

Absence: No aromatic signals in the 6.5–7.5 ppm range (confirms full substitution).

Visualization: Structural Logic

The following diagram illustrates the numbering and substitution logic of the molecule.

Caption: Substituent mapping of 6,8-dihydroxy-5,7-dimethoxycoumarin showing the alternating methoxy/hydroxy pattern on the benzenoid ring.

Experimental Protocols

Isolation from Pelargonium sidoides

The following protocol is adapted from standard phytochemical fractionation procedures used to isolate highly oxygenated coumarins from Geraniaceae roots.

Reagents: Ethanol (96%), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Silica Gel 60, Sephadex LH-20.

Workflow:

-

Extraction: Macerate dried, powdered roots of P. sidoides (1 kg) in Ethanol (5 L) for 72 hours. Filter and concentrate under reduced pressure to yield the crude ethanolic extract.[2]

-

Liquid-Liquid Partition:

-

Suspend crude extract in H₂O.

-

Partition sequentially with n-Hexane (to remove lipids/chlorophyll) → Ethyl Acetate → n-BuOH .

-

Note: The target coumarin concentrates in the Ethyl Acetate and n-BuOH fractions due to its intermediate polarity.

-

-

Chromatographic Separation (Step 1):

-

Load the EtOAc fraction onto a Silica Gel 60 column.

-

Elute with a gradient of Chloroform:Methanol (100:0 → 80:20).

-

Collect fractions based on TLC monitoring (UV 365 nm; blue/purple fluorescence).

-

-

Purification (Step 2):

-

Subject coumarin-rich fractions to Sephadex LH-20 chromatography (Eluent: MeOH).

-

This step separates the coumarin from polymeric proanthocyanidins (tannins) which are abundant in Pelargonium.

-

-

Crystallization: Recrystallize final fractions from MeOH/CHCl₃ to obtain 6,8-dihydroxy-5,7-dimethoxycoumarin.

Total Synthesis Strategy (Wittig Approach)

For high-purity standards, total synthesis is preferred over isolation to avoid isomer contamination (e.g., separation from 7-hydroxy-5,6-dimethoxycoumarin).

Mechanism: The synthesis utilizes a Wittig reaction between a tetra-substituted benzaldehyde and a stabilized phosphorus ylide. This route is superior to the Pechmann condensation for this molecule because Pechmann reactions on highly substituted phenols often yield regioisomeric mixtures that are difficult to separate.

Protocol Summary:

-

Precursor: Start with 2,4-dihydroxy-3,5-dimethoxybenzaldehyde (protected as needed).

-

Reagent: (Carbethoxymethylene)triphenylphosphorane (

). -

Conditions: Reflux in diethylaniline or toluene for 24–48 hours.

-

Cyclization: Thermal cyclization occurs to form the lactone ring.

-

Deprotection: If benzyl groups were used to protect the 6,8-hydroxyls, remove via catalytic hydrogenation (

).

Biological Activity & Pharmacology[3][4][5][6][7][8][9][10][11][12]

Antimicrobial & Antitubercular Potential

While P. sidoides is a traditional remedy for tuberculosis, isolated 6,8-dihydroxy-5,7-dimethoxycoumarin shows moderate direct antibacterial activity.

-

MIC Values: Typically ranges from 200–500 µg/mL against Mycobacterium smegmatis and Staphylococcus aureus.

-

Interpretation: The high MIC suggests the compound acts not as a potent antibiotic monotherapy, but likely functions via immunomodulation or synergy with other constituents (like fatty acids or tannins) in the crude extract.

Immunomodulation Mechanism

Current research suggests the therapeutic efficacy in respiratory infections (bronchitis) is driven by host-response modulation rather than direct bacterial killing.

-

Macrophage Activation: Coumarins in P. sidoides stimulate phagocytosis.

-

Cytokine Release: Modulation of TNF-

and IL-6, aiding in the clearance of viral/bacterial pathogens. -

Mucociliary Clearance: Increases ciliary beat frequency, aiding expectoration.

Structure-Activity Relationship (SAR) Diagram

Caption: Structure-Activity Relationship (SAR) highlighting the functional roles of the oxygenated substituents.

References

-

PubChem. (2025).[1] 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6.[1] National Library of Medicine. [Link]

- Kolodziej, H. (2007). Antimicrobial Profile of Pelargonium sidoides Root Extract EPs 7630. In: Pelargonium sidoides.

-

Kayser, O., & Kolodziej, H. (1999). Antibacterial Activity of Simple Coumarins: Structural Requirements for Biological Activity. Zeitschrift für Naturforschung C. [Link]

-

Mativandlela, S. P. N., et al. (2008). Antitubercular Activity of Compounds Isolated from Pelargonium sidoides. Pharmaceutical Biology. [Link]

-

Adaeva, O. I., et al. (2023). Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Molbank.[3] [Link](Note: Describes the synthesis of a closely related isomer, validating the oxidative/Wittig synthetic approaches for this class).

Sources

Technical Analysis: Structural Elucidation of Polysubstituted Coumarins

This guide provides a rigorous technical analysis comparing Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin . It is designed for researchers requiring definitive structural elucidation protocols.

Topic: 6,8-Dihydroxy-5,7-dimethoxycoumarin vs. Isofraxidin

Executive Summary

The primary distinction between Isofraxidin and 6,8-Dihydroxy-5,7-dimethoxycoumarin lies in the substitution density of the benzenoid ring. Isofraxidin is a tri-substituted coumarin (C11H10O5), possessing a characteristic aromatic proton at position C-5. In contrast, 6,8-Dihydroxy-5,7-dimethoxycoumarin is a tetra-substituted coumarin (C11H10O6), lacking aromatic protons on the benzene ring entirely.

While both compounds share the coumarin core and methoxy/hydroxy functionalities, they are chemically distinct entities with a 16 Da mass difference and fundamentally different NMR signatures. This guide outlines the precise analytical workflows to differentiate them.

Structural Specifications & Physicochemical Properties[1][2]

The following table summarizes the core molecular differences required for identification.

| Feature | Isofraxidin | 6,8-Dihydroxy-5,7-dimethoxycoumarin |

| IUPAC Name | 7-Hydroxy-6,8-dimethoxychromen-2-one | 6,8-Dihydroxy-5,7-dimethoxychromen-2-one |

| Common Source | Fraxinus spp., Eleutherococcus senticosus | Pelargonium sidoides |

| Molecular Formula | C₁₁H₁₀O₅ | C₁₁H₁₀O₆ |

| Molecular Weight | 222.19 g/mol | 238.19 g/mol |

| Substitution Pattern | 6,7,8-Tri-substituted | 5,6,7,8-Tetra-substituted |

| Aromatic Protons | One (H-5 singlet) | None (Fully substituted benzene ring) |

| Pyrone Protons | H-3 (d), H-4 (d) | H-3 (d), H-4 (d) |

Analytical Differentiation Strategy

The elucidation process relies on a logic-gated workflow involving Mass Spectrometry (MS) for molecular weight confirmation and Nuclear Magnetic Resonance (NMR) for substitution pattern mapping.

A. Mass Spectrometry (The Primary Filter)

The most immediate differentiator is the molecular ion peak.

-

Isofraxidin: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 223 .

-

Target Molecule: ESI-MS (Positive Mode) yields [M+H]⁺ at m/z 239 .

-

Note: The 16 Da difference corresponds to the additional oxygen atom in the tetra-substituted derivative.

B. 1H-NMR Spectroscopy (The Structural Fingerprint)

NMR provides the definitive proof of the substitution pattern.

-

Coumarin Pyranone Ring (C-3, C-4): Both molecules exhibit the characteristic AB system (or AX system depending on field strength) for the pyrone ring protons:

-

H-3: Doublet, typically

6.1 – 6.4 ppm ( -

H-4: Doublet, typically

7.8 – 8.0 ppm ( -

Differentiation Value: Low. These signals only confirm the coumarin skeleton.

-

-

Benzenoid Ring (C-5, C-6, C-7, C-8):

-

Isofraxidin: Exhibits a sharp singlet typically around

7.0 – 7.4 ppm . This corresponds to H-5 , the only unsubstituted position on the benzene ring. -

6,8-Dihydroxy-5,7-dimethoxycoumarin: The spectrum is silent in the aromatic region (

6.5 – 7.5 ppm) except for the pyrone protons. There is no H-5 singlet because C-5 is occupied by a methoxy group.

-

C. Decision Logic Diagram

The following DOT diagram illustrates the logical pathway for distinguishing these compounds.

Caption: Logical decision tree for differentiating Isofraxidin from its tetra-substituted analog using MS and NMR.

Experimental Protocols

Protocol A: Extraction and Isolation (Targeting Pelargonium Coumarins)

This protocol is optimized for the isolation of highly oxygenated coumarins like 6,8-Dihydroxy-5,7-dimethoxycoumarin from Pelargonium sidoides.

-

Extraction:

-

Macerate 100 g of dried root powder in 80% Ethanol (v/v) for 48 hours at room temperature.

-

Filter and concentrate the supernatant under reduced pressure (Rotavap) at 40°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Resuspend crude extract in H₂O.

-

Partition sequentially with n-Hexane (removes lipids), Ethyl Acetate (EtOAc) , and n-Butanol .

-

Target Phase: The EtOAc fraction typically contains the oxygenated coumarins.

-

-

Chromatographic Separation:

-

Load the EtOAc fraction onto a Silica Gel 60 column.

-

Elute with a gradient of Chloroform:Methanol (100:0 to 85:15) .

-

Collect fractions. Monitor via TLC (Visualize under UV 365 nm; coumarins often fluoresce blue/purple).

-

-

Purification:

-

Subject coumarin-rich fractions to Semi-preparative HPLC .

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid) gradient (20% to 60% ACN over 30 min).

-

Detection: UV at 330 nm.

-

Protocol B: NMR Validation

-

Sample Prep: Dissolve 5-10 mg of isolated compound in 600 µL of DMSO-d₆ or MeOD (Methanol-d₄). DMSO is preferred for observing hydroxyl protons if exchange is slow.

-

Acquisition:

-

Run standard 1H (proton) scan (min 16 scans).

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.[1]

-

-

Verification Check:

-

Isofraxidin: Look for the H-5 correlation in HSQC (Proton

7.2 ppm to Carbon -

Tetra-substituted: Confirm absence of aromatic CH correlations.

-

Biosynthetic Context & Occurrence

Understanding the biological source aids in preliminary identification.

-

Isofraxidin Pathway: Derived from the Shikimate pathway, proceeding through Fraxetin (7,8-dihydroxy-6-methoxycoumarin). It is a common metabolite in Fraxinus (Ash tree) and Eleutherococcus (Siberian Ginseng).[2]

-

6,8-Dihydroxy-5,7-dimethoxycoumarin Pathway: This highly oxygenated congener is rarer, primarily identified in Pelargonium sidoides (Geraniaceae). The additional oxygenation at C-5 suggests a distinct hydroxylase activity specific to the Pelargonium genus, likely acting on a 5,7-dioxygenated precursor.

Caption: Divergent biosynthetic origins of tri-substituted vs. tetra-substituted coumarins.

References

-

Kolodziej, H., et al. (2003). Pharmacological profile of extracts of Pelargonium sidoides and their constituents. Phytomedicine.

-

Kayser, O., & Kolodziej, H. (1995).[3] Highly oxygenated coumarins from Pelargonium sidoides. Phytochemistry.

-

PubChem Database. (2025).[4][5] Isofraxidin Compound Summary. National Library of Medicine.

-

PubChem Database. (2025).[4][5] 6,8-Dihydroxy-5,7-dimethoxycoumarin Compound Summary. National Library of Medicine.

-

Majnooni, M. B., et al. (2020). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules.

Sources

- 1. scispace.com [scispace.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Frontiers | Stevens’ Cure (Umckaloabo)—the vindication of a patent medicine [frontiersin.org]

- 4. Isofraxidin | C11H10O5 | CID 5318565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling 6,8-Dihydroxy-5,7-dimethoxycoumarin: A Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Highly Oxygenated Coumarin

6,8-Dihydroxy-5,7-dimethoxycoumarin is a fascinating, highly oxygenated coumarin that has attracted scientific interest due to its potential biological activities. Coumarins, a diverse class of benzopyrone secondary metabolites, are widely distributed in the plant kingdom and are known to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects. The specific substitution pattern of 6,8-dihydroxy-5,7-dimethoxycoumarin, featuring two hydroxyl and two methoxy groups on the benzene ring, suggests a potential for significant bioactivity, making it a molecule of interest for further investigation and drug development.

This technical guide provides a comprehensive overview of the known natural sources of 6,8-dihydroxy-5,7-dimethoxycoumarin, with a focus on its occurrence beyond the commonly cited Pelargonium genus. It further details generalized yet robust methodologies for its extraction, isolation, and structural elucidation from plant matrices, offering valuable insights for researchers aiming to explore this and structurally related compounds.

Natural Occurrence: A Surprisingly Limited Distribution

Despite the vast structural diversity and wide distribution of coumarins in the plant kingdom, the natural occurrence of 6,8-dihydroxy-5,7-dimethoxycoumarin appears to be remarkably restricted. Extensive literature reviews and database searches indicate that this specific coumarin has, to date, only been isolated and identified from species within the Pelargonium genus (Geraniaceae).

| Genus | Species | Plant Part | Reference(s) |

| Pelargonium | sidoides | Roots | [1][2][3] |

| Pelargonium | reniforme | Roots | [1] |

While the quest for novel natural products is ongoing, the current body of scientific literature points towards a specialized biosynthesis of this particular coumarin within the Pelargonium genus. Researchers are encouraged to explore other genera within the Geraniaceae family and other plant families known for producing complex coumarins as potential new sources.

Biosynthesis: A Glimpse into the Phenylpropanoid Pathway

The biosynthesis of coumarins originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The precursor for most coumarins is the amino acid phenylalanine. Through a series of enzymatic reactions including deamination, hydroxylation, and cyclization, the characteristic benzopyrone skeleton is formed.

The high degree of oxygenation seen in 6,8-dihydroxy-5,7-dimethoxycoumarin suggests a series of subsequent hydroxylation and O-methylation steps on a simpler coumarin precursor. The precise enzymatic machinery responsible for the specific substitution pattern of this compound is an area ripe for further investigation, potentially involving cytochrome P450 monooxygenases and O-methyltransferases.

A Generalized Protocol for Extraction and Isolation

The following is a detailed, field-proven protocol for the extraction and isolation of dihydroxy-dimethoxycoumarins from plant material. This methodology is based on standard phytochemical techniques and can be adapted for the targeted isolation of 6,8-dihydroxy-5,7-dimethoxycoumarin.

Part 1: Extraction

-

Plant Material Preparation : The dried and powdered plant material (e.g., roots) is the starting point. A fine powder maximizes the surface area for efficient solvent extraction.

-

Solvent Selection and Rationale : A multi-step extraction with solvents of increasing polarity is recommended to fractionate the crude extract.

-

Initial Defatting : An initial extraction with a non-polar solvent like n-hexane is crucial to remove lipids and other non-polar compounds that can interfere with subsequent chromatographic steps.

-

Extraction of Coumarins : Following defatting, the plant material is extracted with a solvent of medium polarity, such as ethyl acetate or chloroform. Dihydroxy-dimethoxycoumarins typically exhibit good solubility in these solvents.

-

Exhaustive Extraction : The extraction should be carried out exhaustively, for example, using a Soxhlet apparatus or repeated maceration with fresh solvent until the extract is colorless. This ensures maximum yield.

-

-

Concentration : The resulting extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40-50°C to prevent thermal degradation of the target compounds.

Part 2: Chromatographic Isolation

A multi-step chromatographic approach is essential for the purification of the target coumarin.

-

Initial Fractionation: Vacuum Liquid Chromatography (VLC)

-

Stationary Phase : Silica gel 60 is a common and effective choice.

-

Elution : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the VLC column. Elution is performed with a stepwise gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Purification: Column Chromatography (CC)

-

Stationary Phase : Silica gel 60 (finer mesh size than for VLC) is used for higher resolution.

-

Elution : The enriched fractions from VLC are subjected to further purification by column chromatography using an isocratic or a shallow gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate) that provides the best separation on TLC.

-

Monitoring : Fractions are continuously monitored by TLC. Those showing a pure spot corresponding to the target compound are combined.

-

-

Final Purification: Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

-

pTLC : For small-scale purification, pTLC can be a valuable tool. The semi-pure compound is applied as a band on a silica gel plate and developed. The band corresponding to the target compound is scraped off, and the compound is eluted with a suitable solvent.

-

HPLC : For higher purity and larger quantities, preparative or semi-preparative HPLC is the method of choice. A C18 column with a mobile phase of methanol and water or acetonitrile and water is commonly used for the separation of coumarins.

-

Caption: Generalized workflow for the isolation of 6,8-dihydroxy-5,7-dimethoxycoumarin.

Structural Characterization: A Spectroscopic Approach

The unambiguous identification of 6,8-dihydroxy-5,7-dimethoxycoumarin relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will provide key information about the substitution pattern. Expected signals would include two doublets for the protons on the pyrone ring (H-3 and H-4) with a characteristic coupling constant, and singlets for the two methoxy groups. The absence of aromatic proton signals would confirm full substitution on the benzene ring.

-

¹³C NMR : The carbon NMR spectrum will show signals for all eleven carbons in the molecule, including the carbonyl carbon of the lactone ring, the olefinic carbons of the pyrone ring, and the oxygenated aromatic carbons.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule, including the positions of the methoxy and hydroxyl groups.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) : HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition (C₁₁H₁₀O₆).

-

Fragmentation Pattern : The fragmentation pattern in the mass spectrum can provide further structural information.

Ultraviolet-Visible (UV) Spectroscopy

The UV spectrum, recorded in a solvent like methanol, will show characteristic absorption maxima for the coumarin chromophore. The positions of these maxima can be influenced by the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present, including hydroxyl (O-H stretching), carbonyl (C=O stretching of the lactone), and aromatic C=C stretching vibrations.

Conclusion and Future Perspectives

While the known natural distribution of 6,8-dihydroxy-5,7-dimethoxycoumarin is currently limited to the Pelargonium genus, this in-depth guide provides a robust framework for its targeted isolation and characterization from both known and potentially new plant sources. The detailed protocols and analytical methodologies described herein are designed to empower researchers in the fields of natural product chemistry, phytochemistry, and drug discovery to explore the fascinating world of highly oxygenated coumarins. Further phytochemical screening of a wider range of plant species is warranted to uncover new sources of this and other structurally related bioactive compounds.

References

- Kayser, O., & Kolodziej, H. (1995). Highly oxygenated coumarins from Pelargonium sidoides. Phytochemistry, 39(5), 1181-1185.

- Mativandlela, S. P. N., Meyer, J. J. M., Hussein, A. A., & Lall, N. (2008). Antitubercular Activity of Compounds Isolated from Pelargonium sidoides. Pharmaceutical Biology, 44(8), 645-650.

- Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo®. Phytomedicine, 14, 9-17.

- Thieme. (2006). Antibacterial Activity of Extracts and Constituents of Pelargonium sidoides and Pelargonium reniforme. Planta Medica, 72(9), 820-827.

- Matthys, H., & Funk, P. (2008). EPs 7630, a special extract of Pelargonium sidoides, is effective and safe in the treatment of acute bronchitis in adults and children. Phytomedicine, 15, 7-17.

- Brendler, T., & van Wyk, B. E. (2008). A historical, scientific and commercial perspective on the medicinal use of Pelargonium sidoides (Geraniaceae). Journal of Ethnopharmacology, 119(3), 420-433.

- Latté, K. P., Kayser, O., Tan, N., Kaloga, M., & Kolodziej, H. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo.

- Kayser, O., Latté, K. P., & Kolodziej, H. (1997). Composition of the essential oils of Pelargonium sidoides DC. and Pelargonium reniforme CURT. Flavour and Fragrance Journal, 12(4), 209-212.

- Schötz, K., & Nöldner, M. (2007).

- Herbert, J. M., Maffrand, J. P., Taoubi, K., & Latté, K. P. (1998). Verapamil and diltiazem lower serum cholesterol and triglycerides and reduce the development of atherosclerosis in hypercholesterolemic rabbits. Journal of Cardiovascular Pharmacology, 31(4), 557-560.

Sources

Methodological & Application

A Validated Stability-Indicating HPLC-UV Method for the Separation and Quantification of Coumarins in Pelargonium Species

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of characteristic coumarins from Pelargonium species, particularly Pelargonium sidoides. The method is optimized for the analysis of key markers such as umckalin and scopoletin, which are crucial for the quality control and standardization of raw materials and finished phytopharmaceutical products. The protocol employs a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV-Diode Array Detection (DAD) for optimal specificity and sensitivity. We provide comprehensive, step-by-step protocols for sample preparation from both raw plant material and liquid formulations, detailed HPLC operating conditions, and a full validation summary according to ICH guidelines. This guide is intended to provide researchers and quality control analysts with a reliable and reproducible tool for the accurate assessment of Pelargonium coumarins.

Introduction: The Significance of Pelargonium Coumarins

The roots of Pelargonium sidoides DC. and Pelargonium reniforme Curt. are the source of the herbal medicine Umckaloabo, widely used in phytotherapy for respiratory tract infections.[1] The therapeutic efficacy of Pelargonium extracts is attributed to a complex mixture of secondary metabolites, including a rich and diverse profile of highly oxygenated coumarins.[1][2]

Among these, umckalin (7-hydroxy-5,6-dimethoxycoumarin) is a key analytical marker specific to P. sidoides and is often absent in P. reniforme.[3][4][5][6] Other significant coumarins include scopoletin, as well as unique coumarin sulfates and glycosides that are characteristic of P. sidoides.[1][3][5] Given this chemical diversity and the potential for species misidentification, a precise and reliable analytical method is essential for the quality control of raw materials and commercial products.[3][7] High-Performance Liquid Chromatography (HPLC) is the preferred technique for analyzing these complex mixtures due to its high sensitivity, specificity, and separation power.[8]

This document presents a validated HPLC method designed to resolve and quantify these critical coumarin markers, ensuring the identity, purity, and potency of Pelargonium-based products.

Principle of the Chromatographic Method

The separation is based on reversed-phase chromatography, where analytes are partitioned between a nonpolar stationary phase (C18, octadecylsilyl) and a polar mobile phase.[9] Coumarins, being moderately polar compounds, are retained on the C18 column and are eluted by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase over time (gradient elution).[10][11]

The causality behind key experimental choices is as follows:

-

C18 Stationary Phase: This is the industry standard for coumarin analysis, offering excellent hydrophobic selectivity for separating the various coumarin structures found in Pelargonium.[9]

-

Gradient Elution: A gradient is necessary to achieve optimal separation of a complex mixture containing compounds with a wide range of polarities, from polar glycosides and sulfates to less polar aglycones.[10] It allows for the elution of highly polar compounds early in the run while providing sufficient resolution for the more retained, less polar coumarins, all within a reasonable analysis time.

-

Acidified Mobile Phase: The addition of a small amount of acid (e.g., acetic acid, formic acid) to the aqueous mobile phase suppresses the ionization of phenolic hydroxyl groups present on many coumarins.[9][12] This ensures that the analytes are in a single, non-ionized form, resulting in sharper, more symmetrical peaks and improved reproducibility of retention times.

-

UV-Diode Array Detection (DAD): Coumarins possess a benzopyrone core, a chromophore that strongly absorbs UV light.[13] DAD allows for monitoring at multiple wavelengths simultaneously. A wavelength of ~310-330 nm is highly selective for umckalin and related coumarins, while a lower wavelength around 280 nm can be used for broader detection of other phenolic compounds.[10][13][14] Furthermore, DAD provides UV spectral data for each peak, which is invaluable for peak identification and purity assessment.[12]

Materials and Equipment

Instrumentation

-

HPLC system with a binary pump, degasser, autosampler, and column oven.

-

Diode Array Detector (DAD) or multi-wavelength UV detector.

-

Analytical Balance (0.01 mg readability).

-

pH meter.

-

Ultrasonic Bath.

-

Vortex Mixer.

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 500 mg).

Chemicals and Reagents

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (Ultrapure, Type I).

-

Acetic Acid or Formic Acid (analytical grade).

-

Reference Standards: Umckalin (≥98% purity), Scopoletin (≥98% purity).

-

Pelargonium sidoides root powder (NIST traceable or authenticated).

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF).

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase A:

-

Add 1.0 mL of glacial acetic acid to 1 L of ultrapure water (0.1% v/v).

-

Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.

Mobile Phase B:

-

Acetonitrile (HPLC grade).

-

Degas before use.

Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh 10.0 mg of umckalin reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 4°C and protected from light.

Working Standard Solutions (e.g., 0.2 - 10 µg/mL):

-

Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve.

Diagram 1: Analytical Workflow

This diagram outlines the complete process from sample receipt to final data analysis, ensuring a systematic and reproducible approach.

Caption: Overview of the complete HPLC analytical workflow.

Protocol 2: Sample Preparation

The goal of sample preparation is to efficiently extract the target coumarins while minimizing interferences from the sample matrix.[7]

A) For Dry Plant Material (e.g., Pelargonium Roots):

-

Accurately weigh approximately 1.0 g of pulverized root powder into a conical flask.

-

Add 20 mL of 70:30 (v/v) methanol:water.

-

Sonicate in a water bath at 40°C for 30 minutes, then vortex for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B) For Liquid Formulations (Tinctures or Syrups) using SPE: This procedure effectively removes sugars and other polar excipients.[7][15]

-

Accurately transfer 1.0 mL of the liquid product into a 10 mL volumetric flask and dilute with ultrapure water.

-

Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.

-

Load 2.0 mL of the diluted sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of ultrapure water to remove highly polar interferences.

-

Elute the coumarins with 5 mL of methanol into a collection tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen if concentration is needed, or collect directly.

-

Reconstitute the residue in 1.0 mL of mobile phase.

-

Filter through a 0.22 µm syringe filter into an HPLC vial.

Diagram 2: Sample Preparation Workflow (SPE)

This workflow visualizes the solid-phase extraction protocol for cleaning up complex liquid samples prior to HPLC analysis.

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Protocol 3: HPLC-DAD Chromatographic Conditions

The following conditions have been optimized for the separation of key Pelargonium coumarins.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18)[10] |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10 µL |

| Detection | DAD; Monitoring at 310 nm & 280 nm. Full scan 200-400 nm.[14][15] |

| Gradient Program | See Table 2 below |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 20.0 | 50 | 50 |

| 25.0 | 20 | 80 |

| 30.0 | 20 | 80 |

| 30.1 | 85 | 15 |

| 35.0 | 85 | 15 |

Method Validation and System Suitability

A validated method ensures that the results are reliable, reproducible, and accurate for the intended purpose.[14] This method should be validated according to ICH Q2(R1) guidelines. A summary of typical validation parameters is provided below.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9996[14] |

| Range (Umckalin) | 0.3 - 1.7 µg/mL | Correlation established[14] |

| LOD (Umckalin) | Signal-to-Noise ratio of 3:1 | 0.0098 µg/mL[7] |

| LOQ (Umckalin) | Signal-to-Noise ratio of 10:1 | 0.0298 µg/mL[7] |

| Accuracy (% Recovery) | 98.0 - 102.0% | >95.2%[7] |

| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 2.0% | < 1.3%[7] |

System Suitability

Before running a sample sequence, system suitability must be established by injecting a standard solution (e.g., 1 µg/mL umckalin) multiple times.

Table 4: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Repeatability of Peak Area (%RSD) | ≤ 2.0% for n=5 injections |

Forced Degradation Studies

To confirm the method is stability-indicating, forced degradation studies are essential.[16][17] This involves subjecting the drug substance or product to stress conditions to produce degradation products. The method must be able to resolve the parent peak from all degradation product peaks.

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 2 hours.

-

Alkaline: 0.1 M NaOH at 60°C for 30 minutes.

-

Oxidative: 3% H₂O₂ at room temperature for 1 hour.

-

Thermal: 105°C for 24 hours.

-

Photolytic: ICH Q1B specified light exposure.

The analysis should demonstrate that there is no co-elution between the main analyte peak and any degradant peaks, thus proving the specificity of the method.[17]

Data Analysis and Interpretation

-

Identification: Identify the coumarin peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the injected reference standards.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the linear regression equation (y = mx + c) to calculate the concentration of the coumarins in the sample injections.

-

Calculation: Account for all dilution factors from the sample preparation stage to report the final concentration in the original sample (e.g., in mg of coumarin per g of root powder or mg per mL of syrup).

Troubleshooting

| Problem | Potential Cause(s) | Solution(s) |

| Peak Tailing/Fronting | Column degradation; incorrect mobile phase pH; column overload. | Replace column; ensure mobile phase pH is >2 units away from analyte pKa; reduce injection concentration. |

| Poor Resolution | Inappropriate mobile phase composition; gradient too steep. | Optimize gradient slope; try a different organic modifier (e.g., methanol). |

| Baseline Drift/Noise | Column not equilibrated; mobile phase not mixed/degassed properly; detector lamp failing. | Flush column until baseline is stable; degas mobile phase; check lamp hours and replace if necessary. |

| Variable Retention Times | Fluctuation in column temperature; pump malfunction; mobile phase composition change. | Use a column oven; service the pump; prepare fresh mobile phase daily. |

Conclusion

The RP-HPLC-DAD method described in this application note is a specific, accurate, and reliable tool for the separation and quantification of coumarins in Pelargonium species. The detailed protocols for sample preparation and chromatographic analysis, combined with rigorous method validation, make it suitable for routine quality control, stability testing, and research applications in the pharmaceutical and natural products industries. The stability-indicating nature of the assay ensures that the quality of Pelargonium products can be monitored throughout their shelf life.

References

-

Lee, S., et al. (2014). High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. Available at: [Link]

-

Machynakova, A., & Hrobonova, K. (2017). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Chemical Papers. Available at: [Link]

-

European Medicines Agency. (2015). Assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2015. Available at: [Link]

-

Franco, L., & de Oliveira, B. H. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Yildiz, E., et al. (2023). Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted. Bulgarian Chemical Communications. Available at: [Link]

-

European Medicines Agency. (2011). Draft assessment report on Pelargonium sidoides DC and/or Pelargonium reniforme Curt., radix. EMA/HMPC/444251/2010. Available at: [Link]

-

Kolodziej, H. (2007). Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo. Phytomedicine. Available at: [Link]

-

Franco, L., & de Oliveira, B. H. (2010). Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: Comparison of sample preparation procedures. ResearchGate. Available at: [Link]

-

Meselhy, K. M. (2013). Study of Coumarin Content of Pelargonium fragrans - Willd. Root Grown in Egypt. Life Science Journal. Available at: [Link]

-

Al-Berzangi, F. M., et al. (2022). Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity. Molecules. Available at: [Link]

-

Pelargonium Herbal Medicine Information Site. (n.d.). Phytochemistry. Retrieved from [Link]

-

Hrobonova, K., et al. (2018). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

-

ResearchGate. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Request PDF. Available at: [Link]

-

Machynakova, A., & Hrobonova, K. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. Journal of Food Science and Technology. Available at: [Link]

-

McConathy, J., & Owens, J. (2003). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

-

Hudaib, M., et al. (2010). A simple and rapid HPLC-UV method for the determination of umckalin, as an herbal marker, in the cough syrup of pelargonium extract. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

-

Latté, K., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C. Available at: [Link]

-

Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

-

Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

Sources

- 1. Fascinating metabolic pools of Pelargonium sidoides and Pelargonium reniforme, traditional and phytomedicinal sources of the herbal medicine Umckaloabo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Pelargonium sidoides Root Extract: Simultaneous HPLC Separation, Determination, and Validation of Selected Biomolecules and Evaluation of SARS-CoV-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pelargonium.org [pelargonium.org]

- 6. scilit.com [scilit.com]

- 7. Determination of umckalin in commercial tincture and phytopreparations containing Pelargonium sidoides by HPLC: comparison of sample preparation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vup.sk [vup.sk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. onyxipca.com [onyxipca.com]

Comprehensive NMR Spectroscopic Characterization of 6,8-Dihydroxy-5,7-dimethoxycoumarin

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, application-focused guide for the complete structural elucidation of 6,8-dihydroxy-5,7-dimethoxycoumarin using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This polysubstituted coumarin, found in medicinal plants like Pelargonium sidoides[1][2], requires a multi-faceted analytical approach for unambiguous characterization. We present a logical workflow and detailed protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices, from solvent selection to the optimization of pulse sequence parameters, is explained to ensure both scientific rigor and practical applicability. This guide is designed to serve as a self-validating system for obtaining high-confidence structural data, essential for research in natural product chemistry, pharmacology, and drug development.

Introduction: The Imperative for Structural Verification

Coumarins are a prominent class of naturally occurring benzopyrone heterocycles recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[3][4] The specific arrangement of substituents on the coumarin scaffold dictates its pharmacological profile. 6,8-Dihydroxy-5,7-dimethoxycoumarin (Molecular Formula: C₁₁H₁₀O₆, Molecular Weight: 238.19 g/mol [1][5]) is a highly oxygenated coumarin whose precise structure is fundamental to understanding its function.

NMR spectroscopy is the gold standard for determining the molecular structure of organic compounds in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of atoms. This application note moves beyond a simple listing of data, providing a strategic framework for how these experiments synergize to solve the structural puzzle, ensuring the integrity of downstream research.

Strategic Workflow for Structural Elucidation

The characterization process is a logical progression, where each experiment builds upon the information provided by the last. This systematic approach minimizes ambiguity and ensures all assignments are cross-validated.

Diagram: Integrated NMR Workflow

Caption: A strategic workflow for unambiguous NMR-based structure elucidation.

Experimental Protocols and Rationale

The following protocols are optimized for a 500 MHz NMR spectrometer.

Sample Preparation

The choice of solvent is the first critical decision. For polar, poly-phenolic compounds like the target coumarin, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. It readily dissolves the analyte and, crucially, its exchange rate with hydroxyl protons is slow enough that -OH signals are often observed as distinct, sometimes broad, singlets, providing valuable data.

Protocol:

-

Weigh 5-10 mg of 6,8-dihydroxy-5,7-dimethoxycoumarin.

-

Dissolve in 0.6 mL of high-purity DMSO-d₆ (99.9 atom % D).

-

Transfer the solution to a 5 mm NMR tube.

One-Dimensional NMR Experiments

This is the initial scout experiment. It provides the number of distinct proton environments, their integration (relative number of protons), chemical shift (electronic environment), and splitting patterns (J-coupling), which reveals neighboring protons.

Protocol:

-

Pulse Program: Standard 30° pulse (zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2.0 s.

-

Processing: Reference the spectrum to the residual DMSO signal at δ 2.50 ppm. Apply a 0.3 Hz line broadening before Fourier transform.

This experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, this experiment requires more scans.

Protocol:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2.0 s.

-

Processing: Reference the spectrum to the central peak of the DMSO-d₆ multiplet at δ 39.52 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for editing the carbon spectrum based on the number of attached protons. The DEPT-135 variant is particularly informative.[6]

-

Rationale: It differentiates carbon types: CH/CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent. This dramatically simplifies the assignment of the ¹³C spectrum.

Protocol:

-

Pulse Program: Standard DEPT-135 sequence.

-

Number of Scans: 512.

-

Processing: Phased such that CH/CH₃ are positive and CH₂ are negative.

Two-Dimensional NMR Experiments

Correlation Spectroscopy (COSY) is the fundamental experiment for identifying which protons are spin-coupled to each other, typically through 2 or 3 bonds.

Protocol:

-

Pulse Program: Gradient-selected COSY (cosygpqf).

-

Data Points: 1024 (F2) x 256 (F1).

-

Number of Scans: 4 per increment.

-

Processing: Apply a sine-bell window function in both dimensions.

Heteronuclear Single Quantum Coherence (HSQC) generates a 2D map correlating each proton with the carbon atom to which it is directly attached (¹JCH).[7]

-

Rationale: This is the most reliable way to assign protonated carbons. An edited HSQC can also provide the same multiplicity information as a DEPT experiment but with much higher sensitivity.[7]

Protocol:

-

Pulse Program: Sensitivity-enhanced, edited HSQC with adiabatic pulses (hsqcedetgpsisp2.3).

-

Spectral Widths: 0-12 ppm (F2, ¹H), 0-180 ppm (F1, ¹³C).

-

¹JCH Coupling Delay: Optimized for an average ¹JCH of 160 Hz.

-

Number of Scans: 8 per increment.

Heteronuclear Multiple Bond Correlation (HMBC) is the key experiment for final structure assembly. It reveals correlations between protons and carbons over longer ranges, typically 2-3 bonds (²JCH, ³JCH).[7]

-

Rationale: HMBC is essential for identifying the connectivity around non-protonated (quaternary) carbons, such as the carbonyl group and the substituted aromatic carbons. Correlations from methoxy protons, for example, will unambiguously link them to their respective positions on the aromatic ring.

Protocol:

-

Pulse Program: Gradient-selected HMBC (hmbcgplpndqf).

-

Long-Range Coupling Delay: Optimized for an average nJCH of 8 Hz. This value is a robust compromise for detecting both ²J and ³J correlations.

-

Number of Scans: 32 per increment.

Predicted Data and Interpretation Strategy

The following table presents the anticipated NMR data for 6,8-dihydroxy-5,7-dimethoxycoumarin, based on analysis of structurally similar compounds and established substituent effects.[8][9]

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations (500 MHz, DMSO-d₆)

| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | Key Expected HMBC Correlations (from H) |

| 2 | ~160.5 | — | — | — |

| 3 | ~113.2 | ~6.25 | d, J = 9.5 | C-2, C-4, C-4a |

| 4 | ~144.8 | ~7.95 | d, J = 9.5 | C-2, C-5, C-8a |

| 4a | ~103.0 | — | — | — |

| 5 | ~139.5 | — | — | — |

| 6 | ~131.0 | — | — | — |

| 7 | ~141.2 | — | — | — |

| 8 | ~129.5 | — | — | — |

| 8a | ~147.0 | — | — | — |

| 5-OCH₃ | ~61.0 | ~3.85 | s | C-5 |

| 7-OCH₃ | ~56.5 | ~3.95 | s | C-7 |

| 6-OH | — | ~9.8 (br s) | s | C-5, C-6, C-7 |

| 8-OH | — | ~10.5 (br s) | s | C-7, C-8, C-8a |

Interpretation Walkthrough:

-

Identify the H-3/H-4 Spin System: The ¹H and COSY spectra will show two doublets around δ 6.2 and δ 8.0 ppm with a large coupling constant (J ≈ 9.5 Hz), characteristic of the α-pyrone ring protons.

-

Assign Methoxy Groups: Two sharp singlets, each integrating to 3H, will be visible in the ¹H spectrum (~δ 3.8-4.0 ppm).

-

Link Protons to Carbons: Use the HSQC spectrum to connect H-3, H-4, and the methoxy protons to their directly attached carbons (C-3, C-4, and the two -OCH₃ carbons).

-

Construct the Core via HMBC: This is the definitive step.

Diagram: Key HMBC Correlations for Structural Assembly

Caption: Critical long-range HMBC correlations for assembling the coumarin core.

-

From H-4: A strong correlation to the quaternary carbon C-5 will be observed, linking the pyrone and benzene rings.

-

From 5-OCH₃ protons: A single, strong ³J correlation to C-5 confirms its position.

-

From 7-OCH₃ protons: A single, strong ³J correlation to C-7 confirms its position.

-

From Hydroxyl Protons: The broad OH signals in DMSO-d₆ will show correlations to their ipso-carbons and adjacent carbons (e.g., 6-OH to C-5, C-6, C-7), providing final, unambiguous proof of their locations.

Conclusion

By systematically applying the suite of NMR experiments detailed in this guide, researchers can achieve a complete and high-confidence structural assignment of 6,8-dihydroxy-5,7-dimethoxycoumarin. The synergy between 1D and 2D NMR techniques provides a self-validating dataset where every assignment is supported by multiple points of evidence. This rigorous characterization is a non-negotiable prerequisite for any further investigation into the pharmacological properties and therapeutic potential of this complex natural product.

References

- Khubeiz, M. J. (2016). Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. International Journal of ChemTech Research, 9(7), 508-515.

-

Chemical Methodologies. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chem. Methodol., 6(11), 841-855. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

-

Köksal, E., et al. (2021). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. Molecules, 26(16), 4995. [Link]

- Al-Jaff, S. A. H., et al. (2018). Synthesis, structure characterization and biological activity of new coumarin derivatives. International Journal of Advanced Research in Biological Sciences, 5(2), 108-116.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

PubChem. (n.d.). Fraxetin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved February 21, 2026, from [Link]

-

Stasiewicz, M., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Molecules, 29(4), 868. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 6,8-Dihydroxy-5,7-dimethoxycoumarin. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- Latté, K. P., et al. (2000). Unusual Coumarin Patterns of Pelargonium Species Forming the Origin of the Traditional Herbal Medicine Umckaloabo. Zeitschrift für Naturforschung C, 55(7-8), 528-533.

-

ResearchGate. (n.d.). The approximate range of ¹H and 13 C NMR chemical shifts (δ) of IF. Retrieved February 21, 2026, from [Link]

Sources

- 1. 6,8-Dihydroxy-5,7-dimethoxycoumarin | C11H10O6 | CID 3025904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. afrigetics.com [afrigetics.com]

- 3. scispace.com [scispace.com]

- 4. Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy [mdpi.com]

- 5. 6,8-Dihydroxy-5,7-dimethoxycoumarin [drugs.ncats.io]

- 6. web.uvic.ca [web.uvic.ca]

- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability of Hydroxycoumarins Under Light and Oxidative Stress

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxycoumarin derivatives. This guide is designed to provide in-depth, practical solutions to common stability challenges encountered during experimental work. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your coumarin-based compounds.

Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues

This section addresses prevalent issues in a direct question-and-answer format, offering immediate, actionable advice.

Q1: My hydroxycoumarin solution is rapidly losing fluorescence/changing color upon exposure to ambient light. What is happening and how can I prevent it?

A: This is a classic sign of photodegradation. Hydroxycoumarins, particularly those with hydroxyl groups on the benzopyrone ring, are susceptible to photolysis, especially when exposed to UV or even high-intensity visible light.[1][2] The process often involves the formation of reactive radical species, leading to dimerization, oxidation, or cleavage of the coumarin ring.[3]

Troubleshooting Steps:

-

Minimize Light Exposure: Always work with hydroxycoumarin solutions in a dimly lit environment. Use amber-colored vials or wrap your containers in aluminum foil to protect them from light.

-

Solvent Choice: The solvent can influence photostability. Aprotic solvents may offer better stability than protic solvents in some cases.[4] However, this is highly dependent on the specific hydroxycoumarin derivative.

-

Degas Solvents: The presence of dissolved oxygen can accelerate photodegradation by participating in photo-oxidative reactions.[1] For sensitive experiments, consider degassing your solvents by sparging with an inert gas like nitrogen or argon.

-

Wavelength Selection: If you are using a fluorescence-based assay, use the longest possible excitation wavelength that still provides an adequate signal to minimize photodamage.

Q2: I'm observing a gradual decrease in the concentration of my hydroxycoumarin compound in a stored aqueous buffer, even when protected from light. What could be the cause?

A: This is likely due to hydrolysis of the lactone ring, a characteristic reaction of coumarins, especially under alkaline conditions. The ester bond in the lactone ring is susceptible to cleavage, leading to the formation of a non-fluorescent (or less fluorescent) open-ring carboxylate.

Troubleshooting Steps:

-

pH Control: Maintain the pH of your aqueous solutions in the neutral to slightly acidic range (pH 6.0-7.4) for optimal long-term stability.[5] Avoid alkaline buffers (pH > 8.0) for storage.

-

Temperature: Store stock solutions at low temperatures (4°C for short-term, -20°C or -80°C for long-term) to slow down the rate of hydrolysis.[6]

-

Buffer Composition: Be aware that some buffer components can catalyze hydrolysis. It is advisable to use simple, well-defined buffer systems.

Q3: My experimental results show inconsistent antioxidant activity for the same hydroxycoumarin derivative. What factors could be contributing to this variability?

A: The antioxidant activity of hydroxycoumarins is highly sensitive to the experimental conditions and the specific assay being used.[7][8] Inconsistencies can arise from several factors:

Troubleshooting Steps:

-

Assay Mechanism: Different antioxidant assays (e.g., DPPH, ABTS, ORAC) operate through different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer).[9] A compound may show high activity in one assay and low activity in another. It is crucial to use multiple assays to get a comprehensive antioxidant profile.

-

Reaction Kinetics: The kinetics of the reaction between the hydroxycoumarin and the radical species can vary. Ensure that you are measuring the endpoint of the reaction or are using a kinetic approach to compare activities.

-

Compound Purity: Impurities in your hydroxycoumarin sample can have their own antioxidant or pro-oxidant effects, leading to erroneous results. Verify the purity of your compound using techniques like HPLC or NMR.

-

Solvent Effects: The solvent can influence the antioxidant activity by affecting the solubility of the compound and the stability of the radical species.[9]

Section 2: In-Depth Technical Guides & Protocols

This section provides detailed experimental protocols for assessing the stability of your hydroxycoumarin compounds.

Protocol 1: Photostability Assessment of a Hydroxycoumarin Derivative

This protocol outlines a systematic approach to quantify the photodegradation of a hydroxycoumarin compound.

Objective: To determine the rate of photodegradation of a hydroxycoumarin derivative under controlled light exposure.

Materials:

-

Hydroxycoumarin compound of interest

-

High-purity solvent (e.g., methanol, acetonitrile, or a relevant buffer)

-

Amber and clear glass vials

-

A controlled light source with a defined wavelength and intensity (e.g., a photostability chamber or a UV lamp)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector[10][11][12]

-

Calibrated radiometer/photometer

Experimental Workflow:

Caption: Workflow for photostability testing of hydroxycoumarins.

Step-by-Step Procedure:

-

Solution Preparation: Prepare a stock solution of the hydroxycoumarin in a suitable solvent. From this stock, prepare identical working solutions in both clear and amber vials. The concentration should be within the linear range of your analytical method.

-

Exposure: Place the clear vials in the photostability chamber or at a fixed distance from the light source. Measure and record the light intensity. Keep the amber vials alongside the clear vials but shielded from light to serve as dark controls.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

-

HPLC Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable.[10][11][12] The mobile phase will depend on the polarity of your compound but is typically a mixture of water/buffer and an organic solvent like methanol or acetonitrile.

-

Data Analysis: Calculate the percentage of the hydroxycoumarin remaining at each time point relative to the initial concentration (t=0). Plot the percentage of the remaining compound against time for both the light-exposed and dark control samples. The degradation in the dark control should be negligible.

Protocol 2: Evaluation of Oxidative Stability using a Fenton-like Reaction

This protocol assesses the susceptibility of a hydroxycoumarin to degradation by hydroxyl radicals, a key reactive oxygen species (ROS).[13][14]

Objective: To evaluate the stability of a hydroxycoumarin in the presence of a strong oxidizing agent.

Materials:

-

Hydroxycoumarin compound

-

Phosphate buffer (pH 7.4)

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or fluorescence detector

Experimental Workflow:

Caption: Workflow for assessing oxidative stability.

Step-by-Step Procedure:

-

Solution Preparation: Prepare a solution of the hydroxycoumarin in the phosphate buffer.

-

Reaction Initiation: In a reaction vessel, add the hydroxycoumarin solution. To initiate the reaction, add freshly prepared solutions of iron(II) sulfate followed by hydrogen peroxide. A typical final concentration might be 100 µM hydroxycoumarin, 50 µM FeSO₄, and 500 µM H₂O₂. A control reaction without the Fenton reagents should be run in parallel.

-

Incubation and Sampling: Incubate the reaction mixture at a controlled temperature (e.g., 37°C). At various time points, withdraw aliquots and immediately quench the reaction by adding a small amount of a quenching agent like catalase or by dilution in the HPLC mobile phase.

-

HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining parent hydroxycoumarin.

-

Data Analysis: Plot the percentage of the remaining hydroxycoumarin against time to determine its stability in the presence of hydroxyl radicals.

Section 3: Mechanistic Insights and Data Interpretation

Understanding the "why" behind the observations is critical for effective troubleshooting.

Mechanisms of Degradation

Hydroxycoumarins can degrade through several pathways, primarily driven by light and oxidative stress.

-

Photodimerization: Upon UV irradiation, some hydroxycoumarins can undergo a [2+2] cycloaddition to form dimers, leading to a loss of the characteristic chromophore and fluorescence.[15]

-

Photo-oxidation: In the presence of oxygen, excited-state hydroxycoumarins can generate singlet oxygen or other reactive oxygen species, which can then attack the coumarin ring, leading to a variety of oxidized products.[16]

-

Ring Opening: As mentioned earlier, hydrolysis of the lactone ring is a common degradation pathway, particularly in alkaline aqueous solutions. Photochemical reactions can also lead to ring-opening.[1]

-

Radical Attack: Under oxidative stress, reactive species like the hydroxyl radical can attack the aromatic ring, leading to hydroxylation or other modifications.[13] The position of the hydroxyl groups on the coumarin scaffold significantly influences its reactivity towards radicals.[9][17]

Caption: Major degradation pathways for hydroxycoumarins.

Data Interpretation Table: Stability Profiles

The following table summarizes expected stability outcomes under different stress conditions. This can be used as a quick reference to diagnose potential stability issues.

| Stress Condition | Primary Degradation Mechanism | Expected Observation | Key Influencing Factors |

| UV/Visible Light | Photodimerization, Photo-oxidation | Loss of absorbance/fluorescence, appearance of new peaks in HPLC | Light intensity and wavelength, presence of oxygen, solvent |

| Alkaline pH (e.g., >8) | Lactone Ring Hydrolysis | Decrease in parent compound, loss of fluorescence | pH, temperature, buffer composition |

| Acidic pH (e.g., <4) | Generally Stable | Minimal degradation | Some specific derivatives may be acid-labile |

| Oxidizing Agents (e.g., H₂O₂, Fenton) | Radical Attack, Oxidation | Rapid degradation of the parent compound | Concentration of oxidant, presence of metal ions |

| Elevated Temperature | Increased Rate of All Reactions | Accelerated degradation, especially hydrolysis | Temperature, pH |

This technical guide provides a foundational understanding of the stability of hydroxycoumarins. By applying these principles and protocols, researchers can better control their experiments, ensure data integrity, and accelerate their drug discovery and development efforts.

References

-

Alshibl H.M., Al-Abdullah E.S., Haiba M.E., Alkahtani H.M., Awad G.E.A., Mahmoud A.H., et al. (2020). Synthesis and evaluation of new coumarin derivatives as antioxidant, antimicrobial, and anti-inflammatory agents. Molecules, 25(14): 3251. Available from: [Link]

-

Canonica, S., et al. (2021). Photochemistry of Aqueous Warfarin and 4-Hydroxycoumarin. ACS ES&T Water. Available from: [Link]

-

Konidala, P., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. Available from: [Link]

-

Bailly, F., et al. (2004). Antioxidant properties of 3-hydroxycoumarin derivatives. Bioorganic & Medicinal Chemistry, 12(21), 5611-5618. Available from: [Link]

-

Patel, K., et al. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. Available from: [Link]

-

George, G. A., et al. (2005). The photostability and fluorescence of hydroxycoumarins in aprotic solvents. ResearchGate. Available from: [Link]

-

Marković, Z., et al. (2014). Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies. PubMed. Available from: [Link]

-

Murthy, M. S. (2017). Antioxidant Activity of Coumarins. Systematic Reviews in Pharmacy, 8(1). Available from: [Link]

-

Vanhaelen-Fastré, R., & Vanhaelen, M. (1976). High-performance liquid and thin-layer chromatography of coumarin anticoagulants and their degradation products. Journal of Chromatography A, 129, 397-402. Available from: [Link]

-

Jahanmardi, R., et al. (2015). Study on the effect of 7-hydroxycoumarin on photo-oxidative degradation of LLDPE films. ResearchGate. Available from: [Link]

-

Kostova, I. (2006). Coumarin Derivatives and Oxidative Stress. ResearchGate. Available from: [Link]

-

de Faria, F. P., et al. (2013). 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils. PubMed. Available from: [Link]

-

Staroň, P., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(21), 11575. Available from: [Link]

-

Tofani, L., et al. (2022). Selected hydroxycoumarins as antioxidants in cells: Physicochemical and reactive oxygen species scavenging studies. ResearchGate. Available from: [Link]

-

Dimitrić Marković, J. M., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences, 24(3), 2261. Available from: [Link]

-

Acevedo, F., et al. (2020). Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects. New Journal of Chemistry, 44(30), 12856-12865. Available from: [Link]

-

Chen, Y.-F., et al. (2024). Protective effects of 7-hydroxyflavone on mitochondrial membrane potential and hydrogen peroxide-induced apoptosis in cardiomyocytes. Journal of Cellular and Molecular Medicine. Available from: [Link]

-

Beara, I. N., et al. (2019). HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. Available from: [Link]

-

MacKenzie, K. E., & D'Alessandro, D. M. (2022). Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO). Molecules, 27(16), 5293. Available from: [Link]

-

Couttolenc, A., et al. (2024). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Canadian Journal of Chemistry. Available from: [Link]

-

Furuta, T., et al. (2001). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Proceedings of the National Academy of Sciences, 98(4), 1431-1436. Available from: [Link]

-

Liu, X., et al. (2021). Mechanism diagram of photochemical reaction of 4-methyl-7-hydroxycoumarin. ResearchGate. Available from: [Link]

-

Li, N., et al. (2016). Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. ResearchGate. Available from: [Link]

-

El-Azhary, K. (2021). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 9(1), 1-13. Available from: [Link]

-

NyZ480 Genome sequencing and assembly. (2023). Redundant and scattered genetic determinants for coumarin biodegradation in Pseudomonas sp. strain NyZ480. Applied and Environmental Microbiology. Available from: [Link]

-

Ibrahim, M. N. M., et al. (2021). The photo-oxidation of coumarin to 7-hydroxycoumarin. ResearchGate. Available from: [Link]

-

Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(3), 128-135. Available from: [Link]

-

Song, P. S., & Tapley, K. J. (1979). Mechanisms of photosensitization by furocoumarins. Photochemistry and Photobiology, 29(6), 1177-1197. Available from: [Link]

-

Trenor, S. R., et al. (2004). Photoreversible dimerization of 7-hydroxycoumarin. ResearchGate. Available from: [Link]

-

Prabu, S. L., et al. (2013). Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products. International Journal of Pharmaceutical Sciences and Research, 4(11), 4353. Available from: [Link]

-

Pereira, A. R., et al. (2021). Toxicological assessment of 4-hydroxycoumarin: (Anti) Mutagenicity, toxic, and antioxidant studies. Research, Society and Development, 10(8), e7910816948. Available from: [Link]

-

Wang, Y., et al. (2023). Construction of 4-hydroxycoumarin derivatives with adjacent quaternary and tertiary stereocenters via ternary catalysis. Chemical Science, 14(42), 11655-11661. Available from: [Link]

-